Benzenemethanamine, N-(4-methylpentyl)-
Description
Benzenemethanamine, N-(4-methylpentyl)-, is a secondary amine derivative of benzenemethanamine (benzylamine) where the nitrogen atom is substituted with a 4-methylpentyl group (isohexyl chain). This structure comprises a benzene ring attached to a methylene group (-CH2-) and an N-bound branched alkyl chain.
Key structural features include:
- Benzene ring: Provides aromaticity and influences electronic properties.
- N-(4-methylpentyl) substituent: A branched alkyl chain introducing steric hindrance and lipophilicity.
This compound likely exhibits physical and chemical properties typical of secondary amines, such as moderate polarity, basicity (pKa ~9–11), and reactivity in alkylation or oxidation reactions .
Properties
CAS No. |
60508-95-4 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-benzyl-4-methylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-12(2)7-6-10-14-11-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
InChI Key |
LTZCQSJRUIJKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(4-methylpentyl)- typically involves the reaction of benzenemethanamine with 4-methylpentyl halides under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+C6H13X→C6H5CH2NHC6H13+HX
where X is a halogen (Cl, Br, or I). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(4-methylpentyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenemethanamine, N-(4-methylpentyl)- can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-(4-methylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(4-methylpentyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Basicity :
- Electron-donating groups (e.g., methyl on the benzene ring in 4-methylbenzylamine) increase nitrogen’s electron density, enhancing basicity .
- Bulky substituents (e.g., N-(4-methylpentyl)) reduce nucleophilicity due to steric hindrance, as seen in dibenzylamine .
Lipophilicity and Solubility :
- Branched alkyl chains (e.g., 4-methylpentyl) increase lipophilicity compared to aryl-substituted analogues like dibenzylamine. This property impacts bioavailability and solvent compatibility.
Reactivity in Oxidation Reactions :
- Secondary amines like dibenzylamine are oxidized to nitrones using methyltrioxorhenium (MTO) and urea hydrogen peroxide (UHP), a reaction relevant to pharmaceutical intermediates . The N-(4-methylpentyl) derivative may undergo similar transformations but with slower kinetics due to steric effects.
Stereochemical Considerations :
- Chiral analogues (e.g., N-(4-chlorophenyl)-α-methylbenzenemethanamine) highlight the role of substituents in dictating enantioselectivity during synthesis .
Notes
- Synthesis Challenges : The N-(4-methylpentyl) group’s branching may complicate synthesis routes, requiring optimized alkylation conditions.
- Data Limitations : Experimental data for the exact compound is absent in the provided evidence; properties are inferred from analogues.
- Contradictions : Naming conventions (e.g., "Benzenemethanamine" vs. "Benzylamine") and CAS registry overlaps (e.g., vs. 11) necessitate careful cross-referencing.
Conclusion Benzenemethanamine, N-(4-methylpentyl)-, shares reactivity patterns with its analogues but distinctively combines steric bulk and lipophilicity. Comparative analysis underscores the role of substituents in modulating chemical behavior, guiding applications in catalysis and pharmaceuticals. Further experimental studies are required to validate inferred properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
